alpha-Methyl-1-naphthaleneacetic acid

概要

説明

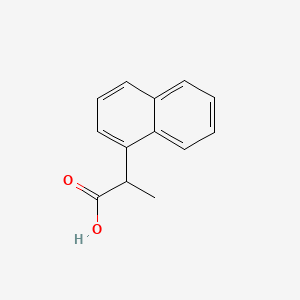

Alpha-Methyl-1-naphthaleneacetic acid: is an organic compound that belongs to the class of naphthalene derivatives. It is characterized by the presence of a methyl group attached to the alpha position of the naphthalene ring and an acetic acid moiety. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of alpha-Methyl-1-naphthaleneacetic acid typically involves the alkylation of 1-naphthaleneacetic acid with a methylating agent. One common method is the Friedel-Crafts alkylation, where 1-naphthaleneacetic acid reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

化学反応の分析

Types of Reactions: Alpha-Methyl-1-naphthaleneacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.

Major Products Formed:

Oxidation: Naphthoquinones

Reduction: Alcohol derivatives

Substitution: Halogenated or nitrated naphthalene derivatives

科学的研究の応用

Alpha-Methyl-1-naphthaleneacetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals

作用機序

The mechanism of action of alpha-Methyl-1-naphthaleneacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

類似化合物との比較

1-Naphthaleneacetic acid: Lacks the methyl group at the alpha position.

2-Naphthaleneacetic acid: The acetic acid moiety is attached to the 2-position of the naphthalene ring.

Alpha-Methyl-2-naphthaleneacetic acid: Similar structure but with the methyl group at the 2-position

Uniqueness: Alpha-Methyl-1-naphthaleneacetic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the alpha-methyl group can influence its reactivity and interaction with molecular targets, making it a valuable compound for various applications .

生物活性

Alpha-Methyl-1-naphthaleneacetic acid (α-MNA) is a synthetic compound belonging to the naphthalene derivatives family, primarily recognized for its role as a plant growth regulator and rooting agent. This article delves into its biological activity, mechanisms of action, and applications across various fields, supported by data tables and relevant case studies.

Overview of this compound

Chemical Structure and Properties:

- Chemical Formula: C₁₁H₁₂O₂

- Molecular Weight: 176.22 g/mol

- Solubility: Soluble in organic solvents but has low aqueous solubility.

The compound features a methyl group at the alpha position of the naphthalene ring, which distinguishes it from other naphthaleneacetic acids, such as 1-naphthaleneacetic acid (NAA) and 2-naphthaleneacetic acid.

Alpha-MNA acts primarily as an auxin, a class of plant hormones that regulate various physiological processes in plants. Its mechanisms include:

- Promotion of Root Formation: α-MNA significantly enhances root initiation in cuttings and tissue cultures when used in conjunction with other phytohormones like gibberellic acid.

- Cellulose Fiber Formation: The compound has been shown to increase cellulose fiber formation in plants, which is crucial for structural integrity and growth.

- Fruit Development Regulation: It helps prevent premature fruit drop by regulating abscission processes.

Plant Growth Regulation

Alpha-MNA is widely used in horticulture for its ability to stimulate root development. Its effectiveness varies with concentration:

| Concentration (μg/mL) | Effect on Rooting |

|---|---|

| 20 | Minimal effect |

| 50 | Moderate effect |

| 100 | Significant effect |

Studies indicate that optimal concentrations range from 20 to 100 μg/mL for desired rooting effects .

Toxicological Profile

While α-MNA is considered only slightly toxic at low concentrations, higher doses can pose risks to both plants and animals. Toxicity studies on rats indicate that oral ingestion at high doses (1000–5900 mg/kg) can be harmful .

Case Studies

-

Rooting in Cuttings:

A study demonstrated that applying α-MNA to stem cuttings of Salvia officinalis resulted in a 75% increase in rooting success compared to untreated controls, showcasing its effectiveness as a rooting agent. -

Fruit Drop Prevention:

In apple orchards, the application of α-MNA post-blossom fertilization significantly reduced fruit drop rates by up to 40%, indicating its potential for improving yield.

Agricultural Use

Alpha-MNA is utilized in various agricultural practices:

- Vegetative Propagation: Enhances rooting in cuttings.

- Tissue Culture: Promotes growth in micropropagation techniques.

Medicinal Research

Emerging studies are exploring the potential anti-inflammatory and anticancer properties of α-MNA. Preliminary findings suggest it may inhibit specific cellular pathways involved in tumor growth, although further research is required to establish clinical relevance .

Comparative Analysis

To better understand the unique properties of α-MNA, it is essential to compare it with related compounds:

| Compound | Key Features | Applications |

|---|---|---|

| This compound | Auxin-like activity; promotes rooting | Horticulture, tissue culture |

| 1-Naphthaleneacetic acid (NAA) | Stronger auxin effects; higher toxicity | Widely used as a plant growth regulator |

| 2-Naphthaleneacetic acid (2-NAA) | Less effective than α-MNA; different applications | Limited use in agriculture |

特性

IUPAC Name |

2-naphthalen-1-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-9(13(14)15)11-8-4-6-10-5-2-3-7-12(10)11/h2-9H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKCNNDPZFOVURD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30953257 | |

| Record name | 2-(Naphthalen-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30953257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3117-51-9 | |

| Record name | 2-(1-Naphthyl)propionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3117-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthaleneacetic acid, alpha-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003117519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Naphthalen-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30953257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。